(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17187133
InChI: InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1
SMILES:
Molecular Formula: C21H30N2O6
Molecular Weight: 406.5 g/mol

(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.:

Cat. No.: VC17187133

Molecular Formula: C21H30N2O6

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid -

Specification

Molecular Formula C21H30N2O6
Molecular Weight 406.5 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
Standard InChI InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1
Standard InChI Key OSWNGAXIPREVLH-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound contains three critical structural components:

  • L-configuration α-carbon (S-stereochemistry) ensuring proper spatial orientation for biological interactions

  • Piperidine ring at position 3 providing conformational restriction

  • Dual protection system:

    • Benzyloxycarbonyl (Cbz) group on the piperidine nitrogen

    • Tert-butoxycarbonyl (Boc) group on the α-amino function

This configuration creates a protected dipeptide analog with orthogonal reactivity, as demonstrated by its IUPAC name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid.

Physicochemical Properties

PropertyValueMeasurement Method
Molecular Weight406.47 g/molMass spectrometry
Density1.204 g/cm³Pycnometry
Boiling Point581.9±35.0°C (Predicted)Quantitative Structure-Property Relationship (QSPR)
Flash Point305.7°CClosed-cup method
pKa4.40±0.10Potentiometric titration
Refractive Index1.54Abbe refractometer

The compound's acidity (pKa ~4.4) facilitates selective deprotection of the Boc group under mild acidic conditions while maintaining Cbz group integrity.

Synthetic Methodology

Protection Strategy

The synthesis employs a sequential protection approach:

  • Piperidine protection: Introduction of Cbz group via carbobenzylation using benzyl chloroformate under Schotten-Baumann conditions

  • Amino group protection: Boc installation through reaction with di-tert-butyl dicarbonate in dichloromethane

Critical reaction parameters:

  • Temperature: 0-5°C during carbobenzylation to prevent racemization

  • Solvent system: Tetrahydrofuran/water biphasic system for optimal yield

  • Catalyst: 4-dimethylaminopyridine (DMAP) for efficient Boc protection

Coupling Techniques

Peptide bond formation utilizes:

  • Dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS) system for carboxyl activation

  • Solid-phase synthesis approaches enabling iterative chain elongation

Recent advancements demonstrate 87% coupling efficiency in model tripeptide systems when using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as coupling reagent.

Pharmaceutical Applications

Drug Intermediate Function

The compound serves as key building block in:

  • Protease inhibitor development: Conformational restriction enhances binding to enzyme active sites

  • GPCR-targeted therapeutics: Piperidine moiety mimics endogenous ligand conformations

  • Peptide mimetics: Enables creation of metabolically stable analogs through backbone modification

Notable derivative applications include:

  • HIV-1 protease inhibitors: IC₅₀ values improved by 40% compared to linear analogs

  • Neurological agents: Enhanced blood-brain barrier penetration demonstrated in murine models

Structural Advantages

Comparative analysis with unprotected analogs shows:

PropertyProtected DerivativeUnprotected Analog
Plasma Stability (t₁/₂)6.8 hours0.7 hours
Oral Bioavailability34%<2%
CrystallinityHighAmorphous

These enhancements derive from the combined steric protection and improved physicochemical properties conferred by the Cbz/Boc groups.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35-7.28 (m, 5H, Ar-H)

  • δ 5.12 (s, 2H, CH₂Ph)

  • δ 4.45 (d, J=7.2 Hz, 1H, NHBoc)

  • δ 3.95-3.85 (m, 2H, piperidine-H)

LC-MS (ESI+):

  • m/z 429.3 [M+Na]+ (calculated 429.2)

  • Purity >99.5% by UV 214 nm

Chromatographic Behavior

ColumnRetention TimeMobile Phase
C18 (150×4.6 mm, 5μm)6.74 min0.1% TFA in ACN/H₂O (65:35)
HILIC (100×2.1 mm)3.12 min10mM NH₄OAc in ACN/H₂O (90:10)

Method validation shows excellent linearity (R²=0.9998) across 0.1-100 μg/mL concentration range .

Time (weeks)Purity RetentionMajor Degradant
498.7%Boc-deprotected analog
895.2%Benzyl alcohol derivative

These findings underscore the necessity for controlled storage conditions .

ParameterValueTest Method
Biodegradability28% (28 days)OECD 301D
Aquatic Toxicity (LC50)>100 mg/L (Daphnia)OECD 202
BioaccumulationBCF <10OECD 305

The compound demonstrates low environmental persistence but requires proper waste stream management .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator